

# Application Notes and Protocols: Thiocyanate Salts in Hydrometallurgical Metal Extraction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Thiocyanic acid

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This document provides detailed application notes and experimental protocols for the use of thiocyanate salts in the hydrometallurgical extraction of various metals. Thiocyanate ( $\text{SCN}^-$ ) serves as a versatile and less toxic alternative to traditional lixiviants like cyanide, offering unique advantages in the leaching and separation of precious metals, transition metals, and rare earth elements.

## Application in Gold and Silver Leaching

Thiocyanate, in an acidic medium with an oxidant such as ferric iron ( $\text{Fe}^{3+}$ ), effectively leaches gold and silver from various ores, including oxide and sulfide ores.[1][2][3][4][5][6][7][8] The process relies on the formation of stable gold-thiocyanate complexes, primarily di-thiocyanato-aurous ( $\text{Au}(\text{SCN})_2^-$ ) and tetrathiocyano-auric ( $\text{Au}(\text{SCN})_4^-$ ).[4]

## Key Advantages:

- **Lower Toxicity:** Thiocyanate is approximately 1,000 times less toxic than cyanide.[1][5][6][9]
- **Acidic Leaching:** Operates effectively in a low pH range (1.5-2.5), which can be advantageous for ores with high acid-consuming gangue minerals.[1][4][10]
- **Fast Kinetics:** Gold leaching in thiocyanate systems can exhibit rapid kinetics.[1][7]

- Effective Oxidant: Ferric sulfate is a commonly used and effective oxidant in this process.[\[1\]](#)  
[\[3\]](#)

## Quantitative Data: Gold Leaching Efficiency

Ore Type	Thiocyanate Conc. (mM)	Fe <sup>3+</sup> Conc. (mM)	Pulp Density (% w/v)	pH	Temp. (°C)	Leaching Time (h)	Gold Recovery (%)	Reference
Oxide Ore	500	100	50	2	25	24	96	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Supremo Compo site	150	-	-	1.5-2	Ambient	-	91	<a href="#">[7]</a>
Supremo Compo site	150	100	-	1.5-2	Ambient	-	92	<a href="#">[7]</a>
Boulangerie Ore	6g NH <sub>4</sub> SCN in 100mL	-	3g ore	-	Ambient	-	51	<a href="#">[11]</a>

## Experimental Protocol: Gold Leaching from an Oxide Ore

This protocol is based on the optimization study for achieving high gold recovery from an oxide ore.[\[5\]](#)[\[6\]](#)[\[8\]](#)

### 1. Materials and Reagents:

- Gold-bearing oxide ore, pulverized to a suitable particle size (e.g., 100-300 mesh).[\[11\]](#)
- Sodium thiocyanate (NaSCN) or Ammonium thiocyanate (NH<sub>4</sub>SCN).[\[6\]](#)[\[11\]](#)
- Ferric sulfate (Fe<sub>2</sub>(SO<sub>4</sub>)<sub>3</sub>) as the oxidant.

- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ) for pH adjustment.
- Deionized water.
- Agitation equipment (e.g., magnetic stirrer or overhead stirrer).
- pH meter.
- Filtration apparatus.
- Analytical equipment for gold determination (e.g., AAS or ICP-MS).

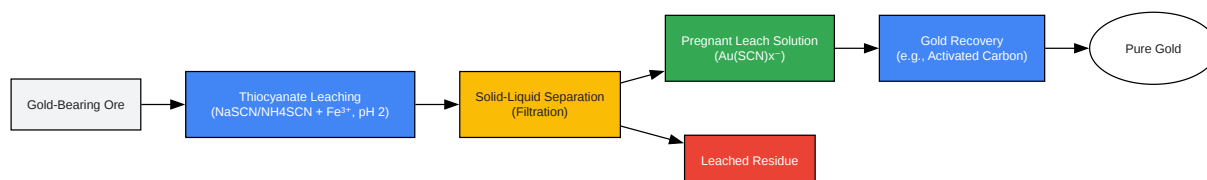
## 2. Leaching Procedure:

- Prepare the leaching solution by dissolving the desired amount of sodium thiocyanate and ferric sulfate in deionized water. For optimal conditions, aim for a concentration of 500 mM NaSCN and 100 mM  $\text{Fe}^{3+}$ .[\[5\]](#)[\[6\]](#)
- Adjust the pH of the leaching solution to 2.0 using sulfuric acid.[\[5\]](#)[\[6\]](#)
- Prepare a slurry by adding the pulverized ore to the leaching solution to achieve the desired pulp density (e.g., 50% w/v).[\[5\]](#)[\[6\]](#)
- Agitate the slurry at a constant rate (e.g., 300 rpm) at room temperature (25°C) for 24 hours.[\[6\]](#)[\[8\]](#)
- Monitor and maintain the pH at 2.0 throughout the leaching process by adding sulfuric acid as needed.
- After 24 hours, stop the agitation and filter the slurry to separate the pregnant leach solution from the solid residue.
- Analyze the gold concentration in the pregnant leach solution and the solid residue to determine the extraction efficiency.

## 8. Gold Recovery from Pregnant Solution:

- The dissolved gold-thiocyanate complex can be recovered from the pregnant leach solution using methods such as adsorption onto activated carbon, solvent extraction, or ion exchange.[\[1\]](#)[\[7\]](#)

## Logical Workflow for Gold Leaching



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Caption: Workflow for gold extraction using thiocyanate leaching.

## Application in Solvent Extraction of Cobalt and Nickel

Thiocyanate is highly effective in the separation of cobalt and nickel through solvent extraction. Cobalt forms a stable tetrahedral anionic complex,  $\text{Co}(\text{NCS})_4^{2-}$ , which is readily extracted into an organic phase, while nickel forms a less extractable octahedral complex, likely  $\text{Ni}(\text{NCS})_4(\text{H}_2\text{O})_2^{2-}$ .<sup>[12]</sup> This difference in complex formation allows for their efficient separation.<sup>[13][14]</sup>

### Key Principles:

- **Selective Complexation:** Cobalt has a stronger affinity for thiocyanate in the presence of specific extractants, leading to its preferential extraction.<sup>[13]</sup>
- **Organic Phase:** Quaternary ammonium salts (e.g.,  $\text{R}_4\text{N}^+\text{SCN}^-$ ) or other extractants dissolved in an organic solvent (e.g., xylene, kerosene) are used to extract the metal-thiocyanate complex.<sup>[12]</sup>
- **Stripping:** The extracted metal can be recovered from the loaded organic phase by stripping with a suitable aqueous solution, such as an ammonia solution.

## Quantitative Data: Cobalt and Nickel Separation

Aqueous Phase Metal	Extractant	Organic Phase	Stripping Agent	Co Extraction (%)	Ni Extraction (%)	Separation Factor (Co/Ni)	Reference
Co(II), Ni(II)	Trihexyl(tetradecyl)phosphonium thiocyanate	Undiluted Ionic Liquid	15 wt% NH <sub>3</sub>	~100	Low	High	
Co(II), Ni(II)	Quaternary ammonium thiocyanate (R <sub>4</sub> N.NCS)	Xylene	-	High	Low	-	[12]

## Experimental Protocol: Solvent Extraction of Cobalt from a Nickel-Containing Solution

This protocol outlines a general procedure for the selective extraction of cobalt.

### 1. Materials and Reagents:

- Aqueous feed solution containing cobalt and nickel salts (e.g., sulfates or chlorides).
- Ammonium thiocyanate (NH<sub>4</sub>SCN) or sodium thiocyanate (NaSCN).
- Organic extractant (e.g., trihexyl(tetradecyl)phosphonium thiocyanate or a quaternary ammonium salt like Aliquat 336).
- Organic diluent (e.g., kerosene, xylene).
- Stripping solution (e.g., 15 wt% ammonia solution).
- Separatory funnels.
- Shaker or mixer.

### 2. Procedure:

- **Aqueous Phase Preparation:** Prepare an aqueous solution containing known concentrations of cobalt and nickel. Add ammonium thiocyanate to the solution to the desired concentration (e.g., 1-2 M). Adjust the pH as required (often in the neutral to slightly acidic range).
- **Organic Phase Preparation:** Prepare the organic phase by dissolving the extractant in the diluent to the desired concentration.
- **Extraction:**
  - In a separatory funnel, mix equal volumes of the aqueous and organic phases (e.g., 50 mL each).
  - Shake vigorously for a specified time (e.g., 10-30 minutes) to allow for mass transfer and complex formation.
  - Allow the phases to separate.
- **Separation:**
  - Drain the aqueous phase (raffinate).
  - Collect the organic phase (loaded organic).
- **Stripping:**
  - Mix the loaded organic phase with the stripping solution (e.g., 15 wt%  $\text{NH}_3$ ) in a separatory funnel.
  - Shake to transfer the cobalt back into an aqueous phase.
  - Separate the stripped organic phase (which can be recycled) and the cobalt-rich aqueous strip solution.
- **Analysis:** Analyze the cobalt and nickel concentrations in the initial aqueous feed, the raffinate, and the strip solution to determine the extraction and stripping efficiencies and the separation factor.

## Signaling Pathway for Co/Ni Separation

Caption: Complex formation and extraction in Co/Ni separation.

## Application in Rare Earth Element (REE) Separation

Thiocyanate can be used for the separation of transition metals from rare earth elements (REEs). Transition metals like cobalt, nickel, and zinc show a high affinity for extraction into a thiocyanate-containing organic phase, while REEs such as lanthanum, samarium, and

europium are poorly extracted. This principle is relevant for recycling materials like permanent magnets and batteries.

## Key Features:

- **Group Separation:** Enables the separation of transition metals as a group from REEs.
- **Ionic Liquids:** The use of thiocyanate-based ionic liquids as the organic phase has shown high efficiency.
- **Split-Anion Extraction:** The extraction can proceed via a "split-anion" mechanism where different anions are present in the aqueous and organic phases (e.g., chloride or nitrate in aqueous, thiocyanate in organic).

## Quantitative Data: Transition Metal / REE Separation

Metal Pair	Extractant	Extraction of Transition Metal (%)	Extraction of REE (%)	Application	Reference
Co(II)/Sm(III)	Trihexyl(tetra decyl)phosphonium thiocyanate	High	Low	SmCo magnets recycling	
Ni(II)/La(III)	Trihexyl(tetra decyl)phosphonium thiocyanate	High	Low	NiMH batteries recycling	
Zn(II)/Eu(III)	Trihexyl(tetra decyl)phosphonium thiocyanate	High	Low	Lamp phosphors recycling	

## Experimental Protocol: Separation of Transition Metals from REEs

This protocol describes a general method for separating a transition metal (e.g., Cobalt) from a rare earth element (e.g., Samarium).

#### 1. Materials and Reagents:

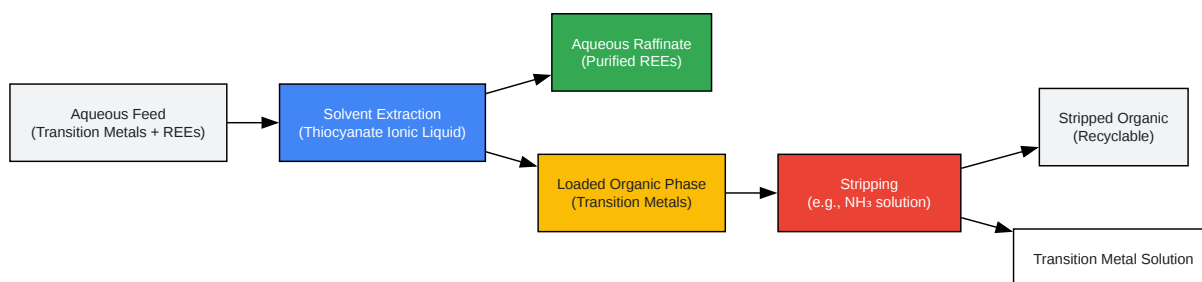
- Aqueous feed solution containing salts of the transition metal and REE (e.g., nitrates or chlorides).
- Organic phase: Trihexyl(tetradecyl)phosphonium thiocyanate (ionic liquid).
- Stripping solution (e.g., 15 wt% ammonia solution).
- Separatory funnels and mixer.

#### 2. Procedure:

- Extraction:
  - Contact the aqueous feed solution with the undiluted ionic liquid phase in a separatory funnel at a defined phase ratio (e.g., 1:1).
  - Agitate for a sufficient time to reach equilibrium (e.g., 10-20 minutes).
  - Allow the phases to disengage.
- Separation:
  - The aqueous phase (raffinate) will be enriched in the REE.
  - The organic phase will be loaded with the transition metal.
- Stripping:
  - Wash the loaded organic phase with the stripping solution to recover the transition metal.
- Analysis:
  - Analyze the concentrations of the transition metal and REE in all aqueous phases to determine the separation efficiency.

## Experimental Workflow for REE Purification





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Caption: Workflow for separating transition metals from REEs.

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Email: [info@benchchem.com](mailto:info@benchchem.com)